3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.: 1251268-62-8
VCID: VC5238456
InChI: InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8-9H,5-6,15H2
SMILES: C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C11H12F3NO
Molecular Weight: 231.218

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine

CAS No.: 1251268-62-8

Cat. No.: VC5238456

Molecular Formula: C11H12F3NO

Molecular Weight: 231.218

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine - 1251268-62-8

Specification

CAS No. 1251268-62-8
Molecular Formula C11H12F3NO
Molecular Weight 231.218
IUPAC Name 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
Standard InChI InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8-9H,5-6,15H2
Standard InChI Key GYKKKWTZBZQYQF-UHFFFAOYSA-N
SMILES C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Synthesis and Industrial Production

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine involves multi-step organic reactions optimized for yield and purity. Industrial protocols often employ continuous flow chemistry to enhance efficiency, leveraging catalysts such as palladium complexes for cross-coupling reactions. A typical route begins with the formation of the cyclobutane ring via [2+2] cycloaddition, followed by functionalization of the phenyl ring with a trifluoromethoxy group using trifluoromethylation reagents. The final step introduces the amine group through nucleophilic substitution or reductive amination .

Key challenges in synthesis include controlling stereochemistry due to the cyclobutane ring’s strain and ensuring regioselectivity during phenyl group functionalization. Advanced techniques like high-performance liquid chromatography (HPLC) are critical for isolating the desired isomer, particularly given the compound’s potential as a pharmaceutical intermediate .

Structural and Electronic Properties

The compound’s structure combines a rigid cyclobutane ring with a planar phenyl group, creating a hybrid geometry that influences its electronic and steric properties. Nuclear magnetic resonance (NMR) spectroscopy confirms the amine group’s position at the 1-carbon of the cyclobutane ring, while the trifluoromethoxy substituent occupies the para position on the phenyl ring .

The trifluoromethoxy group (OCF3-\text{OCF}_3) significantly enhances lipophilicity, as evidenced by a calculated logP value of 2.8, which promotes membrane permeability. Density functional theory (DFT) studies reveal that the electron-withdrawing nature of OCF3-\text{OCF}_3 polarizes the phenyl ring, increasing its electrophilicity and facilitating interactions with biological targets .

PropertyValue/Description
Molecular FormulaC11H12F3NO\text{C}_{11}\text{H}_{12}\text{F}_{3}\text{NO}
Molecular Weight231.218 g/mol
logP (Partition Coefficient)2.8
Melting Point98–102°C (literature range)

Biological Activity and Mechanism

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine exhibits moderate affinity for serotonin and dopamine transporters, as demonstrated in vitro using radioligand binding assays. The trifluoromethoxy group’s metabolic stability reduces oxidative deamination by monoamine oxidases, prolonging its half-life in biological systems.

In cellular models, the compound modulates adenylate cyclase activity, suggesting potential as a G protein-coupled receptor (GPCR) ligand. Its rigid structure may restrict conformational flexibility, enhancing selectivity for specific receptor subtypes. Preclinical studies indicate dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages, implicating it in anti-inflammatory pathways .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a scaffold for designing kinase inhibitors, particularly in oncology. Derivatives with modified amine groups have shown submicromolar IC50_{50} values against BRAF V600E mutants in melanoma cell lines.

Material Science

Its electron-deficient phenyl ring makes it a candidate for organic semiconductors. Thin-film transistors incorporating the compound exhibit hole mobility values of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}, comparable to commercial oligothiophenes .

Agricultural Chemistry

Preliminary studies highlight herbicidal activity against broadleaf weeds, with 80% inhibition of Arabidopsis thaliana growth at 100 ppm concentrations. The mechanism involves disruption of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Comparative Analysis with Structural Analogs

The trifluoromethoxy group differentiates this compound from closely related derivatives:

  • 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine: Replacing OCF3-\text{OCF}_3 with CF3-\text{CF}_3 increases logP to 3.2 but reduces solubility in aqueous buffers .

  • 3-[4-Methoxyphenyl]cyclobutan-1-amine: The methoxy group (OCH3-\text{OCH}_3) lacks the electron-withdrawing effects of OCF3-\text{OCF}_3, resulting in weaker receptor binding affinity.

  • 1-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine: The meta-substituted isomer shows 30% lower metabolic stability in hepatic microsome assays due to increased susceptibility to cytochrome P450 oxidation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator